molecular formula C10H9NO2 B1624559 3,4-dihydro-2H-benzo[c]azepine-1,5-dione CAS No. 41764-17-4

3,4-dihydro-2H-benzo[c]azepine-1,5-dione

Cat. No.: B1624559
CAS No.: 41764-17-4
M. Wt: 175.18 g/mol
InChI Key: XUSNBVPDDGZEEM-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-benzo[c]azepine-1,5-dione is a heterocyclic compound with a seven-membered ring structure containing nitrogen and oxygen atoms

Mechanism of Action

Target of Action

The compound 3,4-dihydro-2H-benzo[c]azepine-1,5-dione, also known as 3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione, has been found to target protein-tyrosine kinases (PTKs), including ErbB1, ErbB2, c-Met, ALK, FGFR1, RET, KDR . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and metabolism.

Mode of Action

It is believed to inhibit the activity of its target proteins, thereby disrupting the signaling pathways they are involved in . This disruption can lead to changes in cellular processes, potentially leading to therapeutic effects.

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of ErbB1 and ErbB2 can disrupt the ErbB signaling pathway, which is involved in cell proliferation and survival. Similarly, the inhibition of c-Met can affect the HGF/c-Met signaling pathway, which plays a role in cell growth, motility, and morphogenesis .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For instance, by inhibiting PTKs, the compound can disrupt cell signaling, potentially leading to reduced cell proliferation and survival . This could be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the patient’s genetic makeup, overall health status, and the presence of other medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-benzo[c]azepine-1,5-dione typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-aryl amides under acidic or basic conditions. For example, the reaction of N-aryl-2-aminobenzamides with acetic anhydride can yield the desired azepine-dione structure .

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of laboratory-scale synthetic routes. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-benzo[c]azepine-1,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted azepine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

3,4-dihydro-2H-benzo[c]azepine-1,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and dyes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dihydro-2H-benzo[c]azepine-1,5-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dihydro-2H-2-benzazepine-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9-5-6-11-10(13)8-4-2-1-3-7(8)9/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSNBVPDDGZEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452515
Record name 3,4-dihydro-2H-benzo[c]azepine-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41764-17-4
Record name 3,4-dihydro-2H-benzo[c]azepine-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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